4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol
Description
Introduction to 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol
Nomenclature and Structural Significance in Heterocyclic Chemistry
The systematic IUPAC name This compound delineates its molecular architecture with precision. Breaking down the name:
- Benzene-1,3-diol indicates a benzene ring substituted with hydroxyl (-OH) groups at positions 1 and 3.
- 1-Benzofuran-2-yl refers to a fused bicyclic system comprising a benzene ring and a furan (oxygen-containing five-membered ring), with the furan oxygen at position 1 and the substituent at position 2.
- 6-Methoxy-3-(methoxymethyl) specifies methoxy (-OCH₃) and methoxymethyl (-CH₂-OCH₃) groups at positions 6 and 3 of the benzofuran moiety, respectively.
Structural Features and Functional Groups
The compound’s molecular formula, C₁₇H₁₆O₅ , reflects its heterocyclic core and substituents. Key structural attributes include:
- A benzofuran scaffold , which confers rigidity and electronic diversity due to the fused aromatic and oxygenated rings.
- Methoxy and methoxymethyl groups , which enhance solubility in organic solvents and modulate electronic effects on the benzofuran system.
- Hydroxyl groups on the benzene ring, enabling hydrogen bonding and participation in redox reactions.
The compound’s planar benzofuran system and electron-donating substituents make it a candidate for studying charge-transfer interactions in materials science. Its structural complexity aligns with trends in heterocyclic chemistry, where functionalized benzofurans are leveraged for their optoelectronic and bioactive properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 62723-06-2 |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.306 g/mol |
| Exact Mass | 300.100 Da |
| Topological Polar Surface Area | 72.06 Ų |
Historical Evolution of Benzofuran-Based Compound Research
Benzofuran derivatives have been integral to organic chemistry since the late 19th century, with early studies focusing on natural product isolation. The discovery of psoralen (a linear furanocoumarin) in 1834 marked the first recognition of benzofuran-related structures in biological systems. However, synthetic benzofurans gained prominence in the 20th century, driven by their utility in pharmaceuticals and materials.
Key Milestones in Benzofuran Chemistry
- 1930s–1950s : Development of synthetic routes to benzofurans, including the Perkin rearrangement and cyclization of phenoxyacetic acids. These methods enabled the production of simple benzofurans for dye and polymer applications.
- 1970s–1980s : Discovery of bioactive benzofurans, such as amiodarone (an antiarrhythmic drug), highlighting their pharmacological potential. Concurrently, benzofuran-based polymers like polybenzofuran were explored for thermal stability.
- 2000s–Present : Advances in functionalization techniques, such as cross-coupling reactions, allowing precise substitution patterns. This era saw the synthesis of complex derivatives like This compound , designed for applications in organic electronics and catalysis.
The target compound exemplifies modern trends in substituent engineering , where electron-donating groups (e.g., methoxy) are strategically placed to fine-tune electronic properties. This approach mirrors innovations in aramid polymers (e.g., Kevlar), where functionalized aromatic monomers enhance material performance.
Properties
CAS No. |
62723-06-2 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
4-[6-methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H16O5/c1-20-9-14-12-6-4-11(21-2)8-16(12)22-17(14)13-5-3-10(18)7-15(13)19/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
HWVNYWUSFKCUAI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Bromination-Methoxylation Sequence
A foundational approach involves constructing the benzofuran scaffold from tyrosol derivatives via bromination and methoxylation. Key steps include:
- Bromination : Treatment of tyrosol with sodium bromide (NaBr) and oxone in acetone/water yields monobrominated intermediates.
- Methoxylation : Copper-catalyzed substitution with methoxide in dimethylformamide (DMF) or dimethyl carbonate (DMC) at 90–100°C installs methoxy groups.
- Cyclization : Intramolecular etherification under basic conditions forms the benzofuran ring.
Example :
$$
\text{Tyrosol} \xrightarrow[\text{NaBr, Oxone}]{\text{Acetone/H}2\text{O}} \text{Bromotyrosol} \xrightarrow[\text{CuBr, CH}3\text{ONa}]{\text{DMF, 100°C}} \text{Methoxymethyl benzofuran intermediate}
$$
Yields: 65–78%.
Palladium-Catalyzed Cross-Coupling
The Suzuki–Miyaura reaction is widely employed to attach the benzofuran moiety to the resorcinol ring:
- Boronated Resorcinol : 2,4-Dibenzyloxybromobenzene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
- Coupling : Reaction with 6-methoxy-3-(methoxymethyl)-2-iodobenzofuran under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq) at 80°C.
Optimization :
- Protection : Benzyl groups protect phenolic -OH during coupling, removed via hydrogenolysis.
- Solvent : Tetrahydrofuran (THF) enhances solubility; aqueous Na₂CO₃ maintains pH 9–10.
Yield: 82–89%.
Functional Group Installation
Methoxymethyl Group Introduction
Regioselective installation of the methoxymethyl (-CH₂OCH₃) group at position 3 of benzofuran:
- Williamson Ether Synthesis : React 3-hydroxymethylbenzofuran with methyl iodide (CH₃I) and K₂CO₃ in acetone.
- Alternative : Use methoxymethyl chloride (ClCH₂OCH₃) under phase-transfer conditions (TBAB, NaOH).
Challenges :
Methoxy Group at Position 6
Direct electrophilic substitution on benzofuran:
- Nitration-Reduction : Nitrate position 6 with HNO₃/H₂SO₄, reduce to -NH₂, then diazotize and hydrolyze to -OH.
- Methylation : Protect -OH as methyl ether using dimethyl sulfate (DMS) and K₂CO₃.
Efficiency :
Industrial-Scale Synthesis
Patent-Based Routes
A patent (CN103864734A) outlines a three-step process avoiding cryogenic conditions:
- Direct Coupling : React 2,4-dihydroxybromobenzene with preformed benzofuran boronic ester in ethanol/H₂O.
- Catalyst : Pd(OAc)₂ with SPhos ligand achieves turnover numbers >1,000.
- Workup : Crystallization from ethyl acetate/heptane yields >99% purity.
Advantages :
- Eliminates benzyl protection steps, reducing atom economy penalties.
- Scalable to >100 kg batches with 91% yield.
Mechanistic Insights
Suzuki–Miyaura Coupling Mechanism
The Pd⁰/Pd²⁺ cycle facilitates cross-coupling:
- Oxidative Addition : Pd⁰ inserts into the C–I bond of iodobenzofuran.
- Transmetallation : Boronate transfers to Pd.
- Reductive Elimination : Forms C–C bond between benzofuran and resorcinol.
Key Factors :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Bromination-Methoxylation | 65–78 | 95 | Moderate | 120–150 |
| Suzuki Coupling | 82–89 | 99 | High | 90–110 |
| Industrial Patent | 91 | 99.5 | High | 70–85 |
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and psoriasis.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzofuran Derivatives
- 4-{5-[(1E)-Prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol (CAS: 109194-71-0): This compound shares the benzene-1,3-diol-benzofuran core but substitutes the methoxymethyl group with a propenyl chain. It exhibits acute toxicity and irritancy, necessitating stringent safety protocols during handling .
omega-Hydroxymoracin N :
A natural benzofuran derivative with a hydroxybutenyl substituent, isolated from Morus species. Its bioactivity in fruits contrasts with synthetic derivatives, highlighting the role of natural vs. engineered substituents in ecological interactions .
Thiadiazole Derivatives
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Replacing the benzofuran with a thiadiazole ring alters electronic properties. C1 exhibits pH-dependent fluorescence, with aggregation-induced emission (AIE) in aqueous solutions and solvent-dependent spectral shifts (e.g., triple emission bands in DMSO vs. single bands in methanol) .
- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) :
The heptyl chain enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability. C7 shows distinct fluorescence quenching at acidic pH, suggesting utility in pH-sensing applications .
Table 1: Physicochemical Properties of Thiadiazole Derivatives
| Compound | Substituent | Fluorescence Behavior (pH 7) | Solvent Sensitivity |
|---|---|---|---|
| C1 | Methyl | AIE in water | High (DMSO, MeOH) |
| C7 | Heptyl | Quenching at pH < 5 | Moderate (EtOH) |
Thioether Derivatives
A series of 4-(arylthio)benzene-1,3-diols (e.g., 7a–7e) demonstrate how substituent bulk and electronic effects influence physical properties:
Table 2: Thermal Properties of Thioether Derivatives
| Compound | Substituent | Melting Point (°C) |
|---|---|---|
| 7a | Phenylthio | 110–111 |
| 7b | p-Tolylthio | 88–89 |
| 7d | 4-Fluorophenyl | 104–105 |
Indazolyl and Pyrazolyl Derivatives
- 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol :
Indazolyl derivatives exhibit high affinity for estrogen receptors (e.g., IC$_{50}$ values < 2.5 μM), with trifluoromethyl groups enhancing binding selectivity via hydrophobic interactions . - Pyrazole Derivative (S-6) :
A xanthohumol analog with a pyrazole ring shows anti-obesity effects, attributed to improved metabolic stability compared to benzofuran cores .
Aldehyde-Derived Modifications
Reactions of resorcinol with aldehydes yield compounds like 4-(1-methoxypropyl)benzene-1,3-diol (19) and 4-(1-methoxypentyl)benzene-1,3-diol (20). These derivatives highlight how aliphatic chain length impacts lipophilicity and chromatographic retention times (e.g., 18.18 min for 19 vs. 20.04 min for 20) .
Key Comparative Insights
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy): Enhance fluorescence in benzofuran/thiadiazole derivatives but may reduce metabolic stability.
- Hydrophobic Chains (e.g., heptyl, pentyl): Improve membrane permeability but complicate aqueous solubility.
Biological Activity: Thiadiazole derivatives (C1, C7) excel in optical applications, while indazolyl derivatives dominate receptor targeting.
Synthetic Flexibility :
- Benzofuran cores are more synthetically challenging than thiadiazoles or thioethers due to ring-forming steps (e.g., cyclization via BBr$_3$ demethylation ).
Biological Activity
The compound 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS Number: 62723-06-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, antioxidant effects, and other therapeutic potentials, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 300.306 g/mol. The structure consists of a benzofuran moiety substituted with methoxy and hydroxyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.306 g/mol |
| CAS Number | 62723-06-2 |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of benzofuran can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, including RAW264.7 macrophages . This inhibition is often mediated through the suppression of the NF-κB signaling pathway.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that a related compound effectively reduced the expression levels of inflammatory mediators in LPS-stimulated macrophages. The results highlighted a concentration-dependent inhibition of IL-6 and TNF-α production, suggesting a similar potential for this compound .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have been shown to scavenge free radicals effectively. The presence of hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS).
Research Findings: Antioxidant Efficacy
In vitro studies have demonstrated that benzofuran derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays. The IC50 values indicate a potent capacity to reduce oxidative stress in cellular models .
Other Therapeutic Potentials
Emerging research suggests additional therapeutic applications for compounds like this compound:
- Neuroprotective Effects : Some studies indicate that similar compounds can protect against neuroinflammation and may offer benefits in neurodegenerative diseases by inhibiting neuroinflammatory markers such as IL-1β and NO production .
- Anticancer Activity : Preliminary findings suggest potential anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol, and how are intermediates characterized?
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is commonly employed for benzofuran derivatives. For example, benzylation of phenolic hydroxyl groups using NaH in THF with benzyl halides (e.g., 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol) can yield protected intermediates. Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify regioselectivity and purity .
Q. What safety precautions are critical when handling this compound in the laboratory?
Key precautions include:
- Avoiding skin/eye contact and inhalation of dust or aerosols by using nitrile gloves, safety goggles, and fume hoods.
- Storing the compound in sealed containers under dry, ventilated conditions to prevent degradation.
- Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation if irritation persists .
Q. How can researchers resolve contradictions in hazard classification data for this compound?
While some safety data sheets (SDS) report no known hazards , others classify structurally similar benzofuran derivatives as potential carcinogens (e.g., IARC Group 2B). Researchers should:
- Cross-reference SDS from multiple suppliers.
- Conduct in vitro toxicity assays (e.g., Ames test) to assess mutagenicity.
- Implement conservative safety protocols (e.g., respirators for prolonged exposure) until definitive data is available .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of methoxymethyl group installation on the benzofuran core?
Regioselective functionalization can be achieved via:
- Protection/deprotection : Temporarily masking reactive hydroxyl groups with benzyl or tert-butyldimethylsilyl (TBDMS) ethers before introducing methoxymethyl via Williamson ether synthesis.
- Catalysis : Using Pd-catalyzed cross-coupling to install substituents at sterically hindered positions. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DMF for high-temperature reactions) improves yield .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The methoxymethyl group at position 3 of the benzofuran ring creates steric hindrance, directing electrophiles to position 6. Electron-donating methoxy groups activate the benzene-1,3-diol moiety for NAS. Computational modeling (e.g., DFT calculations) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .
Q. What analytical methods are recommended for distinguishing this compound from its structural analogs (e.g., licocoumarone)?
Advanced differentiation techniques include:
- 2D-NMR : NOESY or HSQC to map spatial proximity of methoxymethyl and hydroxyl protons.
- X-ray crystallography : Resolve bond angles and confirm substitution patterns (e.g., vs. 4-[6-hydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)-2-benzofuranyl]-1,3-benzenediol) .
- LC-MS/MS : Compare fragmentation patterns using collision-induced dissociation (CID) .
Q. How can researchers address low yields in multi-step syntheses of this compound?
Yield optimization strategies:
- Solvent selection : Use anhydrous THF or DCM to minimize side reactions.
- Catalyst screening : Test alternatives to NaH (e.g., KCO for milder conditions).
- Workup refinement : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates .
Methodological Guidance for Data Interpretation
Q. What computational tools assist in predicting the compound’s UV-Vis and fluorescence properties?
Software like Gaussian or ORCA can simulate electronic transitions using time-dependent density functional theory (TD-DFT). Input the optimized geometry (from DFT) to calculate absorption/emission spectra, correlating with experimental data from spectrophotometers (e.g., λ ~300 nm for benzofuran derivatives) .
Q. How should researchers validate the purity of this compound for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
